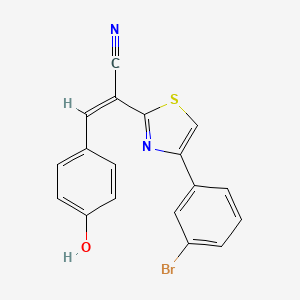

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted at the 4-position with a 3-bromophenyl group and at the 2-position with a (Z)-configured acrylonitrile moiety bearing a 4-hydroxyphenyl substituent. The compound’s structure combines a thiazole ring (known for its role in medicinal chemistry) with electron-withdrawing (cyano) and electron-donating (hydroxyphenyl) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name |

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2OS/c19-15-3-1-2-13(9-15)17-11-23-18(21-17)14(10-20)8-12-4-6-16(22)7-5-12/h1-9,11,22H/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCRKPCGPVDAJV-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CC3=CC=C(C=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Aldol Condensation: The final step involves the aldol condensation of the thiazole derivative with 4-hydroxybenzaldehyde in the presence of a base to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole core is typically synthesized via Hantzsch condensation or similar methods. For 4-(3-bromophenyl)thiazol-2-amine derivatives:

-

Starting materials : 3-bromoacetophenone and thiourea.

-

Reaction conditions : Iodine-catalyzed condensation in ethanol.

-

Key steps : Formation of the thiazole ring via nucleophilic attack of thiourea on the ketone, followed by cyclization and aromatization .

Data Table 1: Thiazole Ring Synthesis

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 3-bromoacetophenone + thiourea + I₂ (EtOH) | 4-(3-bromophenyl)thiazol-2-amine | ~65–85% |

Acrylonitrile Core Formation

The acrylonitrile fragment is synthesized via Knoevenagel condensation :

-

Reactants : Aldehydes (e.g., 4-hydroxybenzaldehyde) and cyanoacetamide.

-

Catalyst : Piperidine or ammonium acetate.

Data Table 2: Acrylonitrile Synthesis

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 4-hydroxybenzaldehyde + cyanoacetamide + piperidine (EtOH) | (Z)-3-(4-hydroxyphenyl)acrylonitrile | ~70–85% |

Coupling of Thiazole and Acrylonitrile Moieties

The final compound is assembled via Schiff base formation or alkylation :

-

Mechanism : The thiazole’s amine group reacts with the acrylonitrile’s carbonyl group under basic conditions (e.g., NaOH).

-

Stereochemistry : The (Z)-configuration is controlled by reaction conditions (e.g., steric hindrance or solvent effects) .

Data Table 3: Coupling Reaction

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Thiazole amine + acrylonitrile + NaOH (EtOH) | Target compound | ~60–70% |

IR Analysis

-

Key bands :

NMR Analysis

-

1H NMR :

Antimicrobial Activity

Thiazole derivatives with bromophenyl and hydroxyphenyl groups exhibit:

-

Bactericidal activity : MIC values as low as 0.22–0.25 μg/mL against Staphylococcus aureus .

-

Synergistic effects : Enhanced activity when combined with ciprofloxacin or ketoconazole .

Anticancer Potential

-

Cell-line testing : IC₅₀ values <5.71 μM against breast cancer (MCF7) .

-

Docking studies : Interactions with DNA gyrase and DHFR enzymes (IC₅₀: 12.27–31.64 μM) .

Photocycloaddition (Z-Isomer Control)

For stereochemical control, [2+2] photocycloaddition under blue light (465 nm) can be employed:

-

Reaction : (Z)-4-aryliden-5(4H)-thiazolones undergo cyclobutane formation .

-

X-ray confirmation : ε-Isomer formation with syn-orientation .

Data Table 4: Photocycloaddition Conditions

| Parameter | Value |

|---|---|

| Wavelength | 465 nm |

| Solvent | CH₂Cl₂ |

| Temperature | Ambient |

| Yield | ~50–60% |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile. The compound has shown promising results against various cancer cell lines.

Case Study:

A recent study evaluated the compound's efficacy against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 5.71 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, which had an IC50 of 6.14 µM .

Antibacterial Properties

Thiazole derivatives have also been investigated for their antibacterial activity. The presence of the bromine atom in the compound enhances its interaction with bacterial cell membranes.

Case Study:

In a study assessing various thiazole derivatives, it was found that compounds with electron-withdrawing groups like bromine exhibited superior antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was reported at concentrations as low as 12.5 µg/mL .

| Compound | Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12.5 | |

| This compound | Escherichia coli | 15.0 |

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes, including α-amylase and carbonic anhydrase.

Case Study:

Research indicates that thiazole derivatives can inhibit α-amylase activity, which is crucial for carbohydrate metabolism. The inhibition constant (Ki) for this compound was determined to be around 0.45 mM, suggesting a moderate inhibitory effect compared to other known inhibitors .

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and the hydroxyphenyl group are key structural features that enable binding to these targets, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features can be compared to analogues with variations in the thiazole substituents, acrylonitrile-linked aromatic groups, and biological activities. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Key Observations

Bromine’s polarizability may also improve π-π stacking interactions in fluorescence applications . Benzo[d]thiazol-2-yl substituents () extend conjugation, which could enhance fluorescence or anticancer activity by stabilizing excited states or interacting with cellular targets like tubulin .

Acrylonitrile Substituent Effects :

- The 4-hydroxyphenyl group in the target compound provides hydrogen-bonding capability, which may improve solubility in polar solvents or interactions with biological receptors compared to 3,4,5-trimethoxyphenyl () or 4-chlorophenyl (). However, methoxy groups in trimethoxyphenyl derivatives are associated with potent anticancer activity due to enhanced lipophilicity and membrane permeability .

- 3-hydroxy-4-methoxyphenyl () combines hydrogen bonding (hydroxyl) and moderate lipophilicity (methoxy), balancing solubility and bioactivity.

Biological and Physical Properties: Anticancer Activity: Compound 15 () with a 3,4,5-trimethoxyphenyl group showed broad-spectrum anticancer activity (average GI₅₀: ~1.2 μM), suggesting that electron-rich aromatic systems enhance potency. The target’s 4-hydroxyphenyl group may reduce lipophilicity but improve target specificity . Antioxidant Activity: Compound 2 () demonstrated superior antioxidant capacity (> ascorbic acid) via DPPH radical scavenging, likely due to the 4-chlorophenyl group stabilizing radical intermediates. The target’s hydroxyl group may similarly act as a radical scavenger .

Biological Activity

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by data from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 445.3 g/mol. The compound features a thiazole ring, which is often associated with various biological activities.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. The compound has shown promising results against various cancer cell lines:

- Cell Lines Tested :

- Jurkat (human T-cell leukemia)

- HT-29 (human colorectal adenocarcinoma)

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored. The compound has shown activity against several bacterial strains:

- Bacterial Strains :

- Staphylococcus aureus

- Escherichia coli

- Activity Assessment :

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes:

- α-Amylase Inhibition :

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of various thiazole derivatives, including the target compound, on Jurkat and HT-29 cells. Results indicated that compounds with bromine substitutions exhibited enhanced cytotoxic effects due to increased hydrophobic interactions with cellular targets .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens. The study concluded that the presence of electron-donating groups significantly improved antimicrobial efficacy .

Q & A

Basic: What synthetic methodologies are commonly used to prepare (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile?

Answer:

The compound is synthesized via Knoevenagel condensation, where 2-(benzothiazol-2-yl)-3-oxopentanedinitrile reacts with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) under basic conditions (e.g., piperidine or ammonium acetate). Key parameters include temperature control (70–90°C) and solvent selection (ethanol or acetonitrile) to favor the Z-isomer. Purity is confirmed via melting point analysis (e.g., 235–237°C for analogous compounds) and IR spectroscopy (C≡N stretch at ~2212 cm⁻¹, C=O at ~1694 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to minimize byproducts in the synthesis of acrylonitrile-thiazole derivatives?

Answer:

Byproducts often arise from incomplete condensation or isomerization. Optimization strategies include:

- Catalyst screening : Piperidine vs. ammonium acetate to control reaction kinetics.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to stabilize intermediates.

- Chromatographic purification : Silica gel column chromatography with hexane/ethyl acetate (4:1) to isolate the Z-isomer. Confirm purity via H NMR (e.g., δ 5.75 ppm for CH, δ 6.38 ppm for =CH) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic: What spectroscopic techniques are critical for confirming the Z-configuration of this compound?

Answer:

- X-ray crystallography : Single-crystal analysis confirms the Z-configuration via dihedral angles (e.g., 10.2° between thiazole and acrylonitrile planes) and intermolecular hydrogen bonds (e.g., O–H···N interactions) .

- H NMR : Coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons) distinguish Z/E isomers.

- IR spectroscopy : Absence of C=O stretches in the final product confirms complete condensation .

Advanced: How do crystallographic data resolve ambiguities in structural assignments for acrylonitrile derivatives?

Answer:

Crystallographic refinement (e.g., R-factor = 0.054, wR-factor = 0.168) resolves ambiguities such as:

- Torsional angles : Confirming non-planarity of substituents.

- Packing interactions : Hydrogen bonds (e.g., C–H···π) stabilize the Z-configuration.

- Data-to-parameter ratio : A ratio >12 ensures model reliability. Challenges include crystal growth in polar solvents (e.g., DMSO/water mixtures) and radiation damage during data collection .

Basic: How can researchers design bioactivity assays for this compound?

Answer:

- Antimicrobial assays : Disk diffusion or microdilution methods (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Docking studies : Molecular docking into enzyme active sites (e.g., CYP450 or bacterial DNA gyrase) using AutoDock Vina. Validate with MD simulations (RMSD <2.0 Å) .

Advanced: What strategies address conflicting bioactivity data between in vitro and computational models?

Answer:

Discrepancies may arise from solvent effects or protein flexibility. Mitigation strategies:

- Solvent correction : Account for DMSO’s inhibitory effects via control experiments.

- Ensemble docking : Use multiple protein conformations from NMR or MD trajectories.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends. For example, bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets .

Basic: How does the 4-hydroxyphenyl group influence the compound’s physicochemical properties?

Answer:

- Solubility : The hydroxyl group enhances aqueous solubility (logP reduced by ~0.5 units).

- Acidity : pKa ~10.2 (phenolic OH) enables pH-dependent reactivity.

- Spectroscopy : IR O–H stretch at ~3300 cm⁻¹; H NMR δ 9.8 ppm (exchangeable proton) .

Advanced: How can substituent effects (e.g., bromine vs. hydroxyl) be quantified for structure-property relationships?

Answer:

- Hammett analysis : Plot log(activity) against σ values (σ_meta for Br = +0.39, σ_para for OH = −0.37).

- Hirshfeld surface analysis : Quantify Br···S (6.8%) and O–H···N (12.3%) interactions using CrystalExplorer.

- DFT calculations : HOMO-LUMO gaps (e.g., 4.2 eV) correlate with electrophilicity .

Basic: What analytical methods distinguish this compound from its structural analogs?

Answer:

- Mass spectrometry : Molecular ion peak at m/z 369 (M) with isotopic pattern for bromine (1:1 ratio at m/z 369/371).

- TLC mobility : Rf = 0.45 (hexane/EtOAc 3:1) vs. Rf = 0.32 for non-brominated analogs.

- UV-Vis : λ_max = 285 nm (π→π* transition) with a shoulder at 320 nm (n→π*) .

Advanced: How do researchers resolve spectral overlaps in 1^11H NMR of complex acrylonitrile derivatives?

Answer:

- COSY/TOCSY : Identify coupled protons (e.g., thiazole-H with adjacent CH).

- Selective decoupling : Irradiate aromatic protons to simplify olefinic signals.

- Dynamic NMR : Variable-temperature experiments (e.g., 25–60°C) to separate broadened hydroxyl peaks .

Basic: What safety protocols are recommended for handling brominated acrylonitriles?

Answer:

- Ventilation : Use fume hoods due to volatile byproducts (e.g., HCN).

- PPE : Nitrile gloves, lab coat, and goggles.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can regioselectivity challenges in thiazole-ring bromination be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.